molecular formula C15H16O3S B12526914 4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol CAS No. 668422-80-8

4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol

Cat. No.: B12526914
CAS No.: 668422-80-8
M. Wt: 276.4 g/mol
InChI Key: CKVZYMROKPVOKA-UHFFFAOYSA-N
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Description

4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol is an organic compound characterized by the presence of a phenol group, a sulfinyl group, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol typically involves the following steps:

    Formation of the Isopropoxy Group: This can be achieved by reacting 4-hydroxybenzene with isopropyl alcohol in the presence of an acid catalyst.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced by oxidizing a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(Propan-2-yl)oxy]benzene-1-sulfonyl}phenol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    4-{4-[(Propan-2-yl)oxy]benzene-1-thio}phenol: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs.

Properties

CAS No.

668422-80-8

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenyl)sulfinylphenol

InChI

InChI=1S/C15H16O3S/c1-11(2)18-13-5-9-15(10-6-13)19(17)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3

InChI Key

CKVZYMROKPVOKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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